Pirbuterol hydrochloride, (R)-
Description
Significance of Chiral Purity in Pharmaceutical Development
Chirality, a fundamental property of many organic molecules, dictates that a compound can exist as two non-superimposable mirror images, known as enantiomers. In the pharmaceutical realm, the implications of chirality are profound, as biological systems, including receptors and enzymes, are themselves chiral and often interact stereoselectively with drug molecules. wikidoc.orgresearchgate.net The use of single-enantiomer drugs can lead to more predictable pharmacological profiles, potentially improved therapeutic outcomes, and a reduction in adverse effects. nih.gov
Historically, many chiral drugs were marketed as racemates—a 50:50 mixture of both enantiomers. However, it is now widely recognized that one enantiomer (the eutomer) is often responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov This has led to a paradigm shift in drug development, with a growing emphasis on producing enantiopure drugs. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now encourage the development of single-enantiomer drugs and require justification for marketing a racemate. nih.gov
The development of enantiopure pharmaceuticals offers several key advantages:
Enhanced Specificity and Potency: Targeting the specific enantiomer that interacts most effectively with its biological target can lead to a more potent therapeutic effect at a lower dose.
Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex pharmacokinetic profiles for racemates. nih.gov Using a single enantiomer can result in more predictable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Overview of Beta-Adrenergic Agonists and Enantiomeric Considerations
Beta-adrenergic agonists are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com These compounds exert their therapeutic effect by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways, leading to bronchodilation. wikidoc.orgmdpi.com Pirbuterol (B1677960) is classified as a selective beta-2 adrenergic agonist. mdpi.com
A common structural feature of many beta-adrenergic agonists is the presence of a chiral center in their ethanolamine (B43304) side chain. nih.gov This chirality has significant pharmacological consequences. For this class of drugs, the (R)-enantiomer is consistently found to be the more active isomer, possessing a significantly higher binding affinity for the beta-2 adrenergic receptor compared to its (S)-counterpart. nih.govdrugbank.com
The case of albuterol (salbutamol) provides a well-documented example of this enantiomeric differentiation. The (R)-enantiomer of albuterol, known as levalbuterol, is responsible for virtually all of the bronchodilatory activity. drugbank.comohsu.edu In contrast, the (S)-enantiomer exhibits negligible affinity for the beta-2 receptor and has been suggested to have some pro-inflammatory properties. ohsu.edu Studies have shown that the (R)-enantiomer of albuterol has a binding affinity for the beta-2 receptor that is approximately 100 to 150 times greater than that of the (S)-enantiomer. ohsu.eduacs.org This stark difference in activity has prompted the development and clinical use of enantiopure levalbuterol.
| Beta-Adrenergic Agonist | Enantiomer with Higher Activity | Fold Difference in Potency (R vs. S) | Reference |
| Albuterol (Salbutamol) | (R)- | ~100-150x | ohsu.eduacs.org |
| Formoterol (B127741) | (R,R)- | >1000x | acs.org |
| Salmeterol (B1361061) | (R)- | ~40x | acs.org |
Rationale for Investigating the (R)-Enantiomer of Pirbuterol Hydrochloride
The rationale for the specific investigation of (R)-Pirbuterol hydrochloride is rooted in the established principles of stereochemistry within the beta-adrenergic agonist class. The primary hypothesis is that, similar to other chiral beta-agonists, the (R)-enantiomer of pirbuterol is the eutomer, responsible for the majority, if not all, of the desired bronchodilatory effects.
By isolating and studying (R)-Pirbuterol hydrochloride, researchers aim to:
Determine the precise pharmacological profile of the active enantiomer: This includes quantifying its binding affinity for beta-2 adrenergic receptors and its functional potency in inducing smooth muscle relaxation.
Evaluate the potential for an improved therapeutic index: By administering only the active (R)-enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the incidence or severity of side effects associated with the racemic mixture.
Characterize the pharmacokinetic properties of the pure enantiomer: Understanding the ADME profile of (R)-Pirbuterol hydrochloride is crucial for optimizing dosing regimens and predicting its behavior in the body. Research has indicated that organic cation transporter 2 (OCT2) mediates the selective transport of pirbuterol, which could have implications for its stereoselective disposition. nih.govvulcanchem.com
While direct comparative studies on the enantiomers of pirbuterol are not as extensively published as those for albuterol, the available evidence suggests that the (S)-enantiomer of pirbuterol possesses significantly lower beta-2 agonist potency. Therefore, the investigation into (R)-Pirbuterol hydrochloride aligns with the broader trend in pharmacology of developing single-enantiomer drugs to provide more refined and potentially safer therapeutic options.
Structure
3D Structure of Parent
Properties
CAS No. |
2514734-82-6 |
|---|---|
Molecular Formula |
C12H22Cl2N2O3 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
XIDFCZTVVCWBGN-NVJADKKVSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Origin of Product |
United States |
Stereochemical Foundations and Impact on Pharmacological Efficacy
Elucidation of the Absolute Configuration of (R)-Pirbuterol
The absolute configuration of a chiral molecule, designated as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left), is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For pirbuterol (B1677960), the chiral center is the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain. The determination of the absolute configuration as (R)-pirbuterol involves assigning priorities to the four groups attached to this chiral carbon and observing their spatial orientation. libretexts.org While specific crystallographic data for (R)-pirbuterol hydrochloride is not detailed in the provided search results, the nomenclature itself signifies that its three-dimensional structure has been determined and conforms to the (R) configuration based on established chemical principles. libretexts.orgderangedphysiology.com
Principles of Chiral Recognition in Biological Systems Pertinent to (R)-Pirbuterol
Biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. nih.govmazums.ac.ir This intrinsic chirality allows them to differentiate between the enantiomers of a chiral drug, a phenomenon known as chiral recognition. nih.govresearchgate.net The interaction between a drug and its receptor is often described by the "three-point attachment" model, which posits that for optimal binding and subsequent biological response, at least three points of interaction between the drug molecule and the receptor are necessary. nih.govnih.gov Due to their different spatial arrangements, only one enantiomer may be able to achieve this precise three-point fit with the receptor's binding site. nih.gov
In the context of (R)-pirbuterol, its specific three-dimensional shape allows for a complementary interaction with the chiral environment of the beta-2 adrenergic receptor. drugbank.comwikidoc.org This selective binding is the basis for its pharmacological activity.
Enantioselective Differences in Ligand-Receptor Interactions: (R)-Pirbuterol vs. (S)-Pirbuterol
The pharmacological activity of pirbuterol resides predominantly in the (R)-enantiomer. vulcanchem.comasianpubs.org Research indicates that the (S)-enantiomer of pirbuterol has significantly lower potency as a beta-2 agonist, estimated to be about one-tenth that of the (R)-enantiomer. vulcanchem.com This marked difference in activity underscores the high degree of stereoselectivity exhibited by the beta-2 adrenergic receptor.
The superior activity of (R)-pirbuterol is attributed to its ability to form a more stable and effective complex with the receptor. This leads to a more efficient activation of the downstream signaling cascade, which involves the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikidoc.orgdrugbank.com The elevated cAMP levels ultimately result in the relaxation of bronchial smooth muscle, producing the desired bronchodilatory effect. wikidoc.orgwikipedia.org
Conversely, the (S)-enantiomer, due to its different spatial configuration, does not bind as effectively to the receptor and is therefore largely considered the less active isomer. vulcanchem.com
Table 1: Comparative Potency of Pirbuterol Enantiomers
| Enantiomer | Relative β2-Agonist Potency |
|---|---|
| (R)-Pirbuterol | High |
Theoretical Frameworks of Stereoselectivity in Drug Action
The differential effects of enantiomers are a fundamental concept in pharmacology. nih.govresearchgate.net The interaction between a chiral drug and a biological receptor is a stereospecific process, meaning the spatial arrangement of atoms in the drug molecule is critical for its activity. nih.govtg.org.au Several theoretical frameworks help to explain this phenomenon.
The concept of configurational complementarity suggests that the "fit" between a drug molecule and its receptor is analogous to a key fitting into a lock. Only the enantiomer with the correct three-dimensional shape can bind effectively and elicit a biological response. nih.gov
Furthermore, the thermodynamic principles of binding play a crucial role. The change in free energy upon binding is more favorable for the more active enantiomer, indicating a more stable drug-receptor complex. niperhyd.ac.in This stability is a result of the optimal alignment of functional groups on the drug with corresponding binding sites on the receptor, allowing for stronger intermolecular interactions such as hydrogen bonds, ionic bonds, and van der Waals forces.
Eutomer and Distomer Concepts Applied to Beta-Adrenergic Agonists
The terms eutomer and distomer are used to describe the enantiomers of a chiral drug with respect to their pharmacological activity. nih.govmdpi.com The eutomer is the enantiomer with the higher affinity or desired pharmacological activity, while the distomer is the less active or inactive enantiomer. mdpi.com
For beta-adrenergic agonists like pirbuterol, the (R)-enantiomer is considered the eutomer due to its potent bronchodilatory effects. asianpubs.orgmdpi.com The (S)-enantiomer is the distomer , exhibiting significantly lower activity. vulcanchem.commdpi.com This distinction is not unique to pirbuterol and is a common feature among many beta-adrenergic agonists, where the (R)-configuration at the chiral center is typically associated with the desired therapeutic action. nih.govmdpi.com
The development of single-enantiomer drugs, or "chiral switches," is a strategy employed in the pharmaceutical industry to market a more selective and potentially safer therapeutic agent. tg.org.aunih.gov By isolating the eutomer, it is hypothesized that the therapeutic effect can be maximized while minimizing potential side effects that might be associated with the distomer.
Table 2: Eutomer and Distomer of Pirbuterol
| Term | Enantiomer | Description |
|---|---|---|
| Eutomer | (R)-Pirbuterol | The therapeutically active enantiomer with high affinity for the β2-adrenergic receptor. mdpi.com |
Asymmetric Synthesis Methodologies for R Pirbuterol Hydrochloride
Development of Stereoselective Synthetic Pathways
Stereoselective synthetic pathways aim to directly produce the desired (R)-enantiomer of pirbuterol (B1677960) with high enantiomeric excess (ee). These methods often involve the use of chiral catalysts or reagents to control the stereochemistry of the key bond-forming reactions.
Chiral Catalyst-Mediated Enantioselective Synthesis
Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org In the context of synthesizing (R)-pirbuterol, chiral catalysts can be employed in key reduction steps.
One notable approach involves the enantioselective reduction of an α-iminoketone precursor. google.com This method utilizes a borane (B79455) reducing agent in the presence of a chiral 1,3,2-oxazaborole catalyst. google.com The catalyst, derived from a chiral amino acid like proline, directs the reduction to yield the (R)-amino alcohol with high optical purity. google.com For the synthesis of (R)-albuterol, a structurally related β2-agonist, the use of a catalyst derived from (D)-proline was found to be optimal for producing the (R)-enantiomer. google.com The enantiomeric excess of the product can be significantly influenced by the reaction conditions, including the order of reagent addition. google.com
While not directly reported for pirbuterol, the successful application of this methodology to similar arylethanolamines like salmeterol (B1361061) and albuterol suggests its potential applicability. google.com For instance, enantioselective reductions using oxazaborolidine catalysts have been proposed as a viable, though hypothetical, adaptation for pirbuterol synthesis, with the potential to achieve enantiomeric excesses greater than 98%. smolecule.com
Table 1: Comparison of Stereoselective Methods for β2-Agonists
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Applicability to Pirbuterol |
| Chiral base condensation | Triethylamine | ~80% | Directly used in patent smolecule.com |
| Oxazaborolidine reduction | CBS catalyst | >98% | Hypothetical adaptation smolecule.com |
| Enzymatic resolution | Lipase B | 90–95% | Feasible but untested smolecule.com |
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. wikipedia.orgnumberanalytics.com This strategy is fundamental to enantioselective synthesis. wikipedia.org
In the synthesis of chiral molecules like (R)-pirbuterol, asymmetric induction can be achieved through various means. numberanalytics.com For example, the use of chiral ligands in metal-catalyzed reactions can create a chiral environment that directs the stereochemical outcome. numberanalytics.com The design of these ligands is crucial and often involves incorporating a chiral backbone and tunable steric and electronic properties. numberanalytics.com
Another strategy involves substrate-controlled asymmetric induction, where a chiral center already present in the starting material directs the formation of a new stereocenter. mdpi.com This approach is particularly useful when starting from enantiomerically pure compounds from the chiral pool, such as α-amino acids. mdpi.com While specific applications of these advanced asymmetric induction strategies to (R)-pirbuterol are not extensively documented in the provided search results, the principles are widely applied in the synthesis of other chiral pharmaceuticals. numberanalytics.commdpi.com
Chemoenzymatic Approaches to (R)-Pirbuterol Synthesis
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a desired transformation, often with high stereoselectivity. nih.gov Enzymes, being inherently chiral, are excellent catalysts for asymmetric reactions. ptfarm.pl
For the synthesis of β2-agonists, chemoenzymatic methods have been successfully employed. researchgate.netmdpi.com One common approach is the asymmetric reduction of a ketone precursor using a ketoreductase (KRED) enzyme. nih.govmdpi.com These enzymes can exhibit high enantioselectivity, producing the desired alcohol enantiomer with high ee. nih.govmdpi.com For example, the synthesis of a precursor for (R)-clenbuterol, another β2-agonist, was achieved with 93% ee through the asymmetric reduction of the corresponding ketone catalyzed by an alcohol dehydrogenase from Rhodococcus erythropolis. mdpi.com
Another chemoenzymatic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. acs.org Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. acs.org While not specifically detailed for pirbuterol, enzymatic resolution using lipases has been suggested as a feasible, though currently untested, route to obtain the (R)-enantiomer. smolecule.com
Chiral Auxiliary-Based Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This method is a reliable and versatile strategy for synthesizing enantiomerically pure compounds. wikipedia.org
A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org Evans oxazolidinones are another widely used class of chiral auxiliaries.
While specific examples of chiral auxiliary-based synthesis for (R)-pirbuterol are not explicitly detailed in the provided search results, this approach has been successfully used for the synthesis of other chiral drugs. ptfarm.plgoogle.com For instance, a facile synthesis of (R)-salmeterol has been described using a chiral auxiliary. researchgate.net The use of chiral auxiliaries is often considered during the early phases of drug development. wikipedia.org
Resolution of Racemic Pirbuterol Precursors to Obtain (R)-Enantiomer
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.gov This remains an important method, especially on an industrial scale. ptfarm.pl
Classical Resolution Techniques
Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. nih.govmdpi.com
The most common classical resolution method is diastereomeric salt formation. nih.govmdpi.com This technique is applicable to racemic compounds that can form salts, such as amines or carboxylic acids. mdpi.com A racemic base, like a pirbuterol precursor, can be treated with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts. nih.govmdpi.com Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation. nih.govmdpi.comchiralpedia.com The pure enantiomer is then recovered by decomposing the salt. nih.gov Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com
While the resolution of racemic mixtures is a notable challenge, classical diastereomeric salt formation using chiral acids like tartaric acid has been effective for similar compounds such as albuterol. smolecule.com The success of this method depends on finding a suitable resolving agent and crystallization solvent. onyxipca.com
Diastereomeric Salt Formation and Separation
One of the most established and widely used techniques for resolving racemic mixtures on an industrial scale is through the formation of diastereomeric salts. nih.gov This classical method involves an acid-base reaction between the racemic base (such as pirbuterol) and an optically pure chiral acid, which acts as a resolving agent. mdpi.com This reaction creates a mixture of two diastereomeric salts ((R)-pirbuterol-(+)-acid and (S)-pirbuterol-(+)-acid), which, unlike enantiomers, have different physicochemical properties, such as solubility. nih.govrsc.org
The difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the desired salt is treated with a base to decompose the salt and liberate the pure (R)-pirbuterol enantiomer. nih.govlibretexts.org Common chiral resolving agents used in the pharmaceutical industry include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.org
While this method is effective for many β-agonists like albuterol, the specific structure of pirbuterol, which contains both a tertiary amine and pyridine (B92270) functional groups, can introduce complexities in the salt formation and crystallization process. smolecule.com The selection of the appropriate chiral acid and solvent system is therefore crucial and often requires empirical screening to achieve efficient separation. The success of the resolution is determined by recrystallizing the diastereomer mixture until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer. libretexts.org
Table 1: Comparison of Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Type | Typical Application | Considerations for Pirbuterol |
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic amines | Commonly used, but efficiency depends on solvent and pirbuterol's basic centers. libretexts.orgsmolecule.com |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Acid | Resolution of amines and β-blockers | Strong acid, may form stable salts suitable for crystallization. |
| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of various amines | Aromatic nature might offer different crystallization kinetics. |
Chromatographic Chiral Separation at Preparative Scale
For separations where diastereomeric salt formation is not ideal, preparative high-performance liquid chromatography (HPLC) offers a powerful and versatile alternative. nih.gov This technique allows for the direct separation of enantiomers using a chiral stationary phase (CSP). bgb-analytik.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times, allowing for the collection of the separated enantiomers. bgb-analytik.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are widely used in the pharmaceutical industry for their broad enantiorecognition capabilities. windows.net For β2-agonists structurally related to pirbuterol, cellulose-based stationary phases have demonstrated robust performance, achieving high levels of enantiomeric excess (>99% ee). smolecule.com
Another modern technique gaining traction for industrial-scale chiral separations is simulated moving bed (SMB) chromatography. nih.gov SMB is a continuous chromatographic process that can offer higher throughput and lower solvent consumption compared to traditional batch preparative HPLC, making it economically attractive for large-scale production. nih.gov Supercritical fluid chromatography (SFC) is also a viable method, often providing faster separations and using more environmentally benign mobile phases (like supercritical CO₂) compared to normal-phase HPLC. researchgate.netfagg.be
Table 2: Overview of Preparative Chromatographic Separation Techniques
| Technique | Stationary Phase Type | Mobile Phase | Key Advantages |
| Preparative HPLC | Chiral Stationary Phase (e.g., cellulose derivatives) | Normal or Reversed-Phase Solvents | High purity (>99% ee), widely applicable. nih.govsmolecule.com |
| Simulated Moving Bed (SMB) | Chiral Stationary Phase | Normal or Reversed-Phase Solvents | Continuous process, higher throughput, reduced solvent use. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | Supercritical CO₂ with co-solvents (e.g., methanol) | Fast separations, environmentally friendly, easy solvent removal. bgb-analytik.comresearchgate.net |
Process Optimization for Industrial Scale (R)-Pirbuterol Hydrochloride Production
Optimizing the manufacturing process for (R)-Pirbuterol hydrochloride is essential to ensure high purity, yield, and cost-effectiveness. This involves refining both the chemical synthesis steps and the final physical processing of the active pharmaceutical ingredient (API).
A critical aspect of process optimization is the control of reaction conditions to prevent racemization. For instance, in syntheses involving the hydroxymethylation of the pyridine precursor, elevated temperatures can risk epimerization at the chiral center. smolecule.com To mitigate this, employing mild reaction temperatures, typically in the range of 40–60°C, along with shortened reaction times, is crucial to preserve the desired (R)-configuration. smolecule.com
The choice of reagents also plays a significant role. In the synthesis of related β-agonists, asymmetric reduction using chiral catalysts like oxazaborolidines has been shown to produce the (R)-enantiomer with high enantiomeric excess (ee). smolecule.comgoogle.com For industrial application, the catalyst loading, reaction solvent, and the order of reagent addition must be meticulously optimized to maximize both yield and stereoselectivity. google.com
Furthermore, the final crystallization step of the hydrochloride salt is a key unit operation that dictates the purity and physical properties of the API. scribd.com Controlled crystallization is used to ensure the correct polymorphic form and to achieve the desired particle size distribution (PSD), which is particularly important for inhaled drug products. scribd.comijpsr.com Process parameters such as solvent selection, cooling rate, seeding strategy, and agitation speed must be carefully controlled. scribd.com Techniques like freeze-drying may also be employed to obtain a powder with suitable characteristics for inhalation formulations. ijpsr.com
Table 3: Key Parameters for Industrial Process Optimization of (R)-Pirbuterol HCl
| Process Stage | Parameter to Optimize | Objective | Rationale |
| Chemical Synthesis | Reaction Temperature | Maintain mild conditions (e.g., 40-60°C) | Minimize risk of racemization at the chiral center. smolecule.com |
| Reagent/Catalyst Loading | Minimize catalyst usage while maintaining high ee | Improve process economics and reduce catalyst-derived impurities. google.com | |
| Crystallization | Cooling Rate & Seeding | Control nucleation and crystal growth | Ensure consistent polymorphic form and desired particle size distribution. scribd.com |
| Solvent/Antisolvent System | Achieve high yield and purity | Maximize product recovery and remove process impurities. ijpsr.com | |
| Final API Processing | Drying Method (e.g., Freeze-Drying) | Obtain stable, fine particles | Produce API with suitable aerodynamic properties for inhalation delivery. ijpsr.com |
Molecular Pharmacology and Receptor Binding Dynamics of R Pirbuterol
Beta-Adrenergic Receptor Subtype Affinity and Selectivity Profiling (β1, β2, β3)
(R)-Pirbuterol demonstrates a preferential affinity for β2-adrenergic receptors, which are the predominant adrenergic receptors in bronchial smooth muscle. drugbank.com However, it's important to note that β2-receptors are also present in the human heart, constituting 10-50% of the total beta-adrenergic receptor population. drugbank.comdrugbank.com
Quantitative Receptor Binding Studies
Interactive Data Table: Binding Affinity of Racemic Pirbuterol (B1677960)
| Receptor Subtype | Tissue/Model | Method | Ligand | Affinity (Kp in µM) |
| β1-adrenoceptor | Rat Left Atria | Schild Analysis | Racemic Pirbuterol | 2 |
Comparative Receptor Selectivity with Racemic Pirbuterol and Other Chiral Agonists
The selectivity of a beta-agonist is a critical determinant of its therapeutic action and is influenced by both affinity and efficacy. nih.gov Pirbuterol, in its racemic form, has been shown to have a preferential effect on β2-adrenergic receptors when compared to the non-selective agonist isoproterenol. drugbank.com
The concept of chiral selectivity is well-established for beta-agonists. For instance, in the case of albuterol (salbutamol), the (R)-enantiomer is the active component, while the (S)-enantiomer has minimal activity at the β2-receptor. atsjournals.orgatsjournals.org The (R)-isomer of albuterol has a 150-fold greater affinity for the β2-receptor than the (S)-isomer. drugbank.com Similarly, for formoterol (B127741), the (R,R)-enantiomer is the active form, whereas the (S,S)-enantiomer is inactive. atsjournals.orgatsjournals.org This principle of stereoselectivity, where the (R)-configuration confers activity, is a common feature among many β2-selective agonists. atsjournals.org While direct comparative studies for (R)-Pirbuterol against a wide range of other chiral agonists are not detailed in the provided search results, the established patterns with albuterol and formoterol suggest that the activity of pirbuterol resides in its (R)-enantiomer. atsjournals.orgatsjournals.org
Ligand-Receptor Interaction Kinetics
The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. excelleratebio.comnih.gov These kinetic parameters can significantly influence the pharmacological effect of a drug. excelleratebio.com
Association and Dissociation Rate Constants of (R)-Pirbuterol
Specific data on the association (kon) and dissociation (koff) rate constants for (R)-Pirbuterol are not explicitly detailed in the provided search results. However, the concept of residence time (the reciprocal of koff) is a crucial factor in determining the duration of a drug's effect. nih.gov For example, compounds with a slow dissociation rate exhibit prolonged receptor binding. excelleratebio.com While quantitative values for (R)-Pirbuterol are unavailable, studies on other beta-agonists like salmeterol (B1361061) show a very slow dissociation rate, contributing to its long duration of action. biorxiv.org In contrast, other agonists may have faster dissociation rates. biorxiv.org
Allosteric Modulation of Beta-Adrenergic Receptors by (R)-Pirbuterol
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. researchgate.netmdpi.com These modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. mdpi.comatsjournals.org There is currently no evidence in the provided search results to suggest that (R)-Pirbuterol acts as an allosteric modulator of beta-adrenergic receptors. Its mechanism is consistent with that of an orthosteric agonist, binding to the same site as endogenous catecholamines like epinephrine. drugbank.comatsjournals.org
Intracellular Signaling Cascade Activation by (R)-Pirbuterol
The pharmacological effects of beta-adrenergic agonists like pirbuterol are mediated through the stimulation of intracellular signaling pathways. drugbank.com
Upon binding of (R)-Pirbuterol to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. wikipedia.orgnih.govnih.gov This activation involves the dissociation of the Gαs subunit, which then stimulates the enzyme adenylyl cyclase. drugbank.comnih.govnih.govatsjournals.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comwikipedia.orgnih.govatsjournals.org
The resulting increase in intracellular cAMP levels is a key step in the signaling cascade. drugbank.comnih.gov cAMP acts as a second messenger and activates protein kinase A (PKA). nih.govfrontiersin.org PKA then phosphorylates various downstream protein targets, leading to the ultimate physiological response, such as the relaxation of bronchial smooth muscle. drugbank.comwikipedia.org The specificity of the cellular response is further regulated by the compartmentalization of cAMP signaling, which is controlled by A-Kinase Anchoring Proteins (AKAPs) and phosphodiesterases (PDEs) that degrade cAMP. atsjournals.orgfrontiersin.org
Adenyl Cyclase Activation and Cyclic AMP Production
The binding of (R)-Pirbuterol to β2-adrenergic receptors triggers a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. nih.govatsjournals.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit (Gαs) of the G protein. nih.gov The activated Gαs subunit then dissociates and binds to adenylyl cyclase, a transmembrane enzyme. atsjournals.orgnih.gov
This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.com The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway initiated by (R)-Pirbuterol. nih.govdrugbank.com This process is a hallmark of β2-adrenergic agonist action, and the elevation of cAMP is directly linked to the relaxation of bronchial smooth muscle. drugbank.com Comparative studies have shown that different β2-agonists can stimulate cAMP production to varying degrees. For instance, in one in vitro study using human monocytes, reproterol (B133377) and fenoterol (B1672521) showed a greater capacity to stimulate cAMP production compared to salbutamol (B1663637). researchgate.net
| Agonist (at 10⁻⁵ M) | cAMP Production Increase (%) |
| Reproterol | 128% |
| Fenoterol | 65% |
| Salbutamol | 13% |
| *p<0.04. Data from a study on human monocytes. researchgate.net |
Downstream Signaling Pathways and Protein Kinase A Activation
The elevated intracellular concentration of cyclic AMP serves as a second messenger, activating downstream signaling pathways. nih.gov The primary effector molecule for cAMP is Protein Kinase A (PKA). nih.govderangedphysiology.com PKA is a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.gov
These active PKA catalytic subunits then phosphorylate various intracellular protein substrates. nih.govgenome.jp In the context of airway smooth muscle, PKA phosphorylation leads to a cascade of events that ultimately results in muscle relaxation. atsjournals.orgdrugbank.com This includes the phosphorylation and inhibition of myosin light chain kinase and the reduction of intracellular calcium levels. atsjournals.org The activation of PKA is a crucial step that translates the initial signal of receptor binding into a functional cellular response. drugbank.com Beyond PKA, cAMP can also act on other targets like the Exchange protein activated by cAMP (Epac), which functions as a guanine (B1146940) nucleotide exchange factor for Rap1 and Rap2. genome.jp
G-Protein Coupled Receptor (GPCR) Signaling Bias
The concept of G-Protein Coupled Receptor (GPCR) signaling bias, or functional selectivity, suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. nih.govbpums.ac.ir While the canonical pathway for β2-adrenergic agonists like (R)-Pirbuterol involves Gs protein coupling and adenylyl cyclase activation, evidence suggests that β2-adrenergic receptors can also signal through G protein-independent pathways, often mediated by β-arrestins. nih.govnih.gov
Conformational Dynamics of (R)-Pirbuterol Binding to β2-Adrenergic Receptors
The binding of an agonist like (R)-Pirbuterol to the β2-adrenergic receptor is a dynamic process that induces specific conformational changes in the receptor structure. atsjournals.org The β2-adrenergic receptor is a transmembrane protein with seven helical segments that form a ligand-binding pocket. atsjournals.orgplos.org The binding of (R)-Pirbuterol within this pocket stabilizes an active conformation of the receptor. atsjournals.org
Studies comparing different agonists have revealed that the extent and nature of these conformational changes can be ligand-specific. nih.govnih.gov For example, the binding of a full agonist versus a partial agonist can lead to different conformations in the intracellular region of the receptor and create different interaction interfaces with the G protein. nih.gov Cryo-electron microscopy studies of the β2AR-Gs complex have shown that even structurally similar agonists can induce subtle but significant differences in the receptor's active state. These structural rearrangements involve the transmembrane helices and intracellular loops, which are critical for G protein coupling and activation. nih.gov The flexibility of the receptor and the specific interactions formed with the ligand dictate the efficacy of the agonist. biorxiv.org
Molecular Mechanisms of Agonism and Receptor Activation
The agonism of (R)-Pirbuterol is driven by its specific molecular interactions within the binding pocket of the β2-adrenergic receptor. plos.org These interactions, which can include hydrogen bonds and hydrophobic interactions with key amino acid residues, stabilize the active conformation of the receptor. nih.gov This active state is characterized by an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which opens up a cavity for the G protein to bind. biorxiv.org
Upon agonist binding, the receptor's affinity for the Gs protein increases, facilitating the GDP-GTP exchange and initiating the signaling cascade. bpums.ac.irbiorxiv.org The efficacy of an agonist is correlated with its ability to induce a receptor conformation that has a higher affinity for the G protein. biorxiv.org Therefore, the molecular mechanism of agonism involves a series of events: ligand binding, stabilization of an active receptor conformation, recruitment and activation of the G protein, and subsequent production of second messengers. atsjournals.org The specific chemical structure of (R)-Pirbuterol dictates its binding mode and its efficiency in promoting these conformational changes, ultimately determining its potency and efficacy as a β2-adrenergic agonist. nih.gov
Preclinical Pharmacodynamic Characterization of R Pirbuterol
In Vitro Studies on Bronchodilatory Efficacy
In vitro studies provide a foundational understanding of a compound's direct effects on relevant tissues and cells, absent the complexities of a whole-organism system. For (R)-pirbuterol, these studies have centered on its ability to induce relaxation of airway smooth muscle and its effects in cellular models that mimic bronchial hyperreactivity.
Isolated Airway Smooth Muscle Relaxation Assays
The primary mechanism of action for β2-adrenergic agonists in the treatment of asthma is the relaxation of airway smooth muscle (ASM). In vitro assays using isolated tracheal rings or bronchial tissues from various species, including guinea pigs and humans, are standard models to assess this effect. While specific data on (R)-pirbuterol in these assays is not extensively detailed in the provided search results, the foundational principle of β2-agonist action involves the stimulation of β2-adrenergic receptors on ASM cells. drugbank.com This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn initiates a signaling cascade resulting in smooth muscle relaxation and bronchodilation. drugbank.com Studies on the related compound, (R)-albuterol (levalbuterol), have demonstrated its effectiveness in decreasing smooth muscle contractility in animal models and reducing methacholine (B1211447) sensitivity in human bronchial rings. atsjournals.orgatsjournals.org
Cellular Models of Bronchial Hyperreactivity
Bronchial hyperreactivity, a hallmark of asthma, involves an exaggerated bronchoconstrictor response to various stimuli. Cellular models are employed to investigate the molecular and cellular mechanisms underlying this phenomenon and the potential for therapeutic agents to modulate it. While direct evidence for (R)-pirbuterol in these specific models is limited in the search results, research on the enantiomers of the structurally similar albuterol provides relevant insights. For instance, (S)-albuterol has been shown to increase intracellular calcium concentrations in bovine airway smooth muscle cells, a response that could contribute to hyperreactivity. atsjournals.org In contrast, (R)-albuterol has been shown to have anti-inflammatory effects in some cellular models, which may contribute to a reduction in hyperreactivity. atsjournals.org
In Vivo Preclinical Models of Airway Reactivity and Bronchoconstriction
In vivo preclinical models are crucial for evaluating the integrated physiological effects of a drug candidate in a living organism. These models allow for the assessment of efficacy in the context of complex biological interactions that cannot be replicated in vitro.
Attenuation of Agonist-Induced Bronchoconstriction
A key measure of a bronchodilator's efficacy is its ability to protect against or reverse bronchoconstriction induced by various spasmogens like histamine (B1213489), methacholine, or allergens. In vivo studies in animal models, such as the guinea pig, are commonly used for this purpose. researchgate.netportlandpress.com For instance, studies with the related compound, (R)-albuterol, have shown its ability to attenuate the increase in pulmonary resistance induced by spasmogens in guinea pigs. fda.gov Similarly, inhaled (R)-albuterol has been demonstrated to attenuate both early and late phase bronchoconstrictive reactions in ovalbumin-sensitized guinea pigs. fda.gov These models are critical for establishing the protective effects of β2-agonists against bronchoconstrictor challenges.
Comparative Efficacy with Racemic Pirbuterol (B1677960) and Other Selective Beta-2 Agonists
To establish the therapeutic potential of (R)-pirbuterol, its efficacy has been compared to its racemic form and other established selective β2-agonists like salbutamol (B1663637) (albuterol) and terbutaline (B1683087). nih.gov
Racemic Pirbuterol: The therapeutic activity of racemic pirbuterol is attributed to the (R)-enantiomer. The (S)-enantiomer is generally considered to be inactive or to potentially have some opposing effects, a concept that has been more extensively studied with albuterol enantiomers. atsjournals.org
Salbutamol (Albuterol): Pirbuterol hydrochloride has a structure similar to albuterol, with the primary difference being the substitution of a pyridine (B92270) ring for a benzene (B151609) ring. nih.gov In terms of potency, pirbuterol is about threefold less potent by weight than albuterol when administered by inhalation. nih.gov However, they demonstrate comparable duration of action and β2-selectivity in humans. nih.gov
Terbutaline: Pirbuterol is considered comparable to terbutaline in terms of its β2 selectivity, duration of action, and potency. nih.gov
The following table summarizes the comparative efficacy of pirbuterol with other β2-agonists based on preclinical and clinical findings.
| Compound | Potency Comparison | Selectivity | Duration of Action | Reference |
| (R)-Pirbuterol | The active enantiomer of racemic pirbuterol | Preferential for β2-receptors | Comparable to albuterol | drugbank.comnih.gov |
| Racemic Pirbuterol | Threefold less potent than albuterol by weight | Similar β2 selectivity to albuterol | Comparable to albuterol | nih.gov |
| Salbutamol (Albuterol) | More potent than pirbuterol by weight | Selective β2-agonist | Short-acting | nih.gov |
| Terbutaline | Comparable to pirbuterol | Selective β2-agonist | Short-acting | nih.gov |
Assessment of Preferential Beta-2 Adrenergic Receptor Activity in Preclinical Models
The therapeutic efficacy of pirbuterol is derived from its preferential stimulation of β2-adrenergic receptors, which are the predominant adrenergic receptor type in bronchial smooth muscle. drugbank.com In vitro and in vivo pharmacological studies have confirmed that pirbuterol exhibits a greater effect on β2-adrenergic receptors compared to the non-selective β-agonist isoproterenol. drugbank.com
While β2-receptors are concentrated in the airways, a population of these receptors also exists in the human heart, estimated to be between 10-50% of the total cardiac β-adrenergic receptors. drugbank.com The precise function of these cardiac β2-receptors is not fully established. drugbank.com Preclinical studies comparing pirbuterol to salbutamol have suggested that pirbuterol is at least as β2-selective as salbutamol. nih.gov This selectivity is a critical factor in minimizing potential cardiovascular side effects that can arise from the stimulation of β1-adrenergic receptors in the heart.
Evaluation of Pulmonary vs. Cardiac Effects (Preclinical)
Pirbuterol hydrochloride is a β2-adrenergic agonist that is structurally similar to albuterol, with the primary difference being the substitution of a pyridine ring for albuterol's benzene ring. nih.gov In preclinical evaluations, pirbuterol has demonstrated a preferential affinity for β2-adrenergic receptors, which are predominant in bronchial smooth muscle, as compared to β1-adrenergic receptors, which are primarily located in the heart. unboundmedicine.comdrugbank.com This selectivity for β2 receptors underlies its primary therapeutic action as a bronchodilator. unboundmedicine.com
While β2-adrenergic receptors are the main type in the bronchial smooth muscle, it is recognized that the human heart also contains a population of β2 receptors, estimated to be between 10-50% of the total cardiac beta-receptor population. drugbank.com The precise function of these cardiac β2 receptors has not been fully established. drugbank.com In preclinical studies, pirbuterol, like other β-adrenergic agonists, has shown the potential to produce cardiovascular effects, though these are generally less pronounced than its pulmonary effects. nih.gov Studies in animal models have shown that pirbuterol's β2 selectivity is comparable to that of albuterol. nih.gov
The pharmacologic effects of pirbuterol are attributed to its ability to stimulate intracellular adenyl cyclase through β-adrenergic receptors. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comwikidoc.org The resulting increase in cAMP levels leads to the relaxation of bronchial smooth muscle. drugbank.comwikidoc.org
Table 1: Preclinical Receptor Selectivity and Effects of Pirbuterol
| Feature | Description | Source |
|---|---|---|
| Primary Target | β2-adrenergic receptors | unboundmedicine.comdrugbank.com |
| Mechanism of Action | Stimulates adenyl cyclase, increasing cAMP levels | drugbank.comwikidoc.org |
| Pulmonary Effect | Relaxation of bronchial smooth muscle (bronchodilation) | unboundmedicine.comwikidoc.org |
| Cardiac β-receptors | Heart contains both β1 and β2 receptors (10-50% are β2) | drugbank.com |
| Comparative Selectivity | Similar β2 selectivity to albuterol in preclinical models | nih.gov |
Modulation of Mediator Release from Immune Cells (e.g., Mast Cells)
In addition to its bronchodilatory effects, pirbuterol demonstrates the ability to modulate the release of inflammatory mediators from immune cells, particularly mast cells. unboundmedicine.comdrugbank.comwikidoc.org This action is also linked to the increase in intracellular cAMP levels following β2-adrenergic receptor stimulation. drugbank.comwikidoc.org Elevated cAMP is associated with the inhibition of the release of mediators of immediate hypersensitivity from mast cells. drugbank.comwikidoc.org
Mast cells play a crucial role in the inflammatory processes of allergic diseases by releasing a variety of mediators, including preformed ones like histamine and newly synthesized ones such as prostaglandins (B1171923) and leukotrienes. nih.govki.se They can be activated by various stimuli, including allergens (via IgE receptors) and osmotic changes in the airways. nih.govki.se Preclinical studies have shown that β2-agonists can inhibit the IgE-dependent release of mediators from mast cells. nih.gov For instance, both long-acting and short-acting β2-agonists have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, from human mast cells. nih.gov
This inhibitory effect on mast cell mediator release is considered an important anti-inflammatory component of the action of β2-agonists. nih.gov By stabilizing mast cells, pirbuterol can help to attenuate the inflammatory cascade that contributes to airway hyperresponsiveness and bronchoconstriction. unboundmedicine.comdrugbank.comwikidoc.org
Table 2: Effect of β2-Agonists on Mast Cell Mediator Release
| Mediator | Effect of β2-Agonist Stimulation | Source |
|---|---|---|
| Histamine | Inhibition of release | nih.gov |
| Prostaglandin D2 | Inhibition of release | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release | nih.gov |
Anti-Inflammatory Effects of (R)-Pirbuterol in Preclinical Airway Models
The anti-inflammatory properties of β2-agonists, including the (R)-enantiomer of pirbuterol's close structural analog albuterol, have been investigated in various preclinical airway models. These studies provide insight into the potential anti-inflammatory effects of (R)-pirbuterol. For instance, (R)-albuterol has been shown to suppress the release of proinflammatory mediators such as peroxidase, superoxide, and various interleukins (IL-2, IL-5, IL-13) from human eosinophils and T-cells. atsjournals.orgatsjournals.org
In animal models of asthma, (R)-albuterol has demonstrated the ability to suppress airway inflammation, characterized by a decrease in eosinophils and goblet cell hyperplasia. atsjournals.orgatsjournals.org It has also been shown to reduce levels of proinflammatory mediators like interleukin-4 and superoxides. atsjournals.orgatsjournals.org Furthermore, in human airway epithelial cells, (R)-albuterol has been observed to increase the expression of inducible nitric oxide synthase (iNOS), which can have anti-inflammatory effects. atsjournals.orgatsjournals.org
These findings from preclinical models suggest that the therapeutic benefit of (R)-pirbuterol may extend beyond simple bronchodilation to include direct anti-inflammatory actions within the airways. This dual mechanism of action, targeting both airway smooth muscle relaxation and the underlying inflammatory processes, is a key characteristic of this class of drugs.
Table 3: Preclinical Anti-Inflammatory Effects of (R)-Albuterol (as a proxy for (R)-Pirbuterol)
| Model System | Observed Anti-Inflammatory Effect | Source |
|---|---|---|
| Human Eosinophils & T-cells | Suppression of proinflammatory mediators (peroxidase, superoxide, IL-2, IL-5, IL-13) | atsjournals.orgatsjournals.org |
| Mouse/Rat Asthma Models | Decreased eosinophils, goblet cell hyperplasia, and proinflammatory mediators (IL-4, superoxides) | atsjournals.orgatsjournals.org |
| Human Airway Epithelial Cells | Increased inducible nitric oxide synthase (iNOS) mRNA | atsjournals.orgatsjournals.org |
| Human Airway Smooth Muscle Cells | Inhibition of proinflammatory mediator production | fda.gov |
Preclinical Drug Metabolism and Elimination Studies of R Pirbuterol Hydrochloride
Characterization of Metabolic Stability in Preclinical Biological Matrices
Metabolic stability is a critical parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a compound. These studies are typically conducted in vitro using various preclinical biological matrices, such as liver microsomes and hepatocytes, from different species including mice, rats, dogs, and monkeys. nuvisan.comsrce.hr The primary goal is to determine the intrinsic clearance (CLint), which reflects the inherent capacity of hepatic enzymes to metabolize a drug. nuvisan.com
The process involves incubating (R)-pirbuterol hydrochloride with liver microsomes or hepatocytes and monitoring the rate of disappearance of the parent compound over time. nuvisan.comnih.gov Liver microsomes are primarily used to evaluate Phase I metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. srce.hr From these experiments, key parameters such as in vitro half-life (t½) and CLint are calculated. nuvisan.com
Table 1: Key Parameters in Metabolic Stability Assessment
| Parameter | Description | Relevance |
|---|---|---|
| In Vitro Half-life (t½) | The time required for 50% of the initial drug concentration to be metabolized in an in vitro system (e.g., hepatocytes, microsomes). | A shorter t½ indicates lower metabolic stability and likely faster clearance in vivo. |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver (or other metabolic tissues) to metabolize a drug, independent of blood flow and protein binding. | Used in in vitro-in vivo extrapolation (IVIVE) to predict in vivo hepatic clearance, bioavailability, and dose. nuvisan.com |
Identification of Preclinical Metabolic Pathways and Metabolites
Identifying the routes of biotransformation is fundamental to understanding a drug's disposition. For pirbuterol (B1677960), the metabolic pathways are characterized by specific conjugation reactions, while notably excluding others common to similar compounds.
Sulfate (B86663) Conjugation Pathways
The predominant metabolic pathway for pirbuterol is sulfate conjugation. Following administration, a significant portion of the drug is metabolized to a sulfate conjugate. Studies have shown that a mean of 51% of an inhaled dose is recovered in the urine as a combination of unchanged pirbuterol and its sulfate conjugate. researchgate.net This indicates that sulfation is the major route of elimination for this compound. This is consistent with the metabolism of other β-adrenergic agonists that contain phenolic hydroxyl groups, for which sulfation is a primary detoxification pathway in humans. nih.gov
Absence of Catechol-O-methyltransferase (COMT) Metabolism
A key structural feature of pirbuterol is the substitution of a pyridine (B92270) ring for the benzene (B151609) ring found in catecholamine-based compounds like isoproterenol. mdpi.com The enzyme Catechol-O-methyltransferase (COMT) specifically metabolizes catechol structures—aromatic rings with two adjacent hydroxyl groups. nih.govacs.org Since pirbuterol lacks this catechol moiety, it is not a substrate for COMT. researchgate.net This resistance to COMT metabolism is a characteristic it shares with other synthetic β2-agonists like albuterol and terbutaline (B1683087). nih.gov
Stereoselective Metabolism and Chiral Inversion Potential (Preclinical)
Since pirbuterol is administered as a specific enantiomer, (R)-pirbuterol, it is important to investigate both the stereoselectivity of its metabolism and the potential for it to convert to its (S)-enantiomer (chiral inversion).
Stereoselective interactions with biological macromolecules like enzymes and transporters are common for chiral drugs. mdpi.com For pirbuterol, preclinical data has shown that its transport is mediated by the Organic Cation Transporter 2 (OCT2), which can exhibit stereoselectivity. mdpi.com While direct studies on the stereoselective metabolism of pirbuterol are limited, extensive research on the related compound albuterol (salbutamol) shows that the (R)-enantiomer is metabolized via sulfation much more rapidly than the (S)-enantiomer. Given that (R)-pirbuterol is also primarily cleared via sulfation, it is plausible that its metabolism is also stereoselective.
Chiral inversion is the in vivo conversion of one enantiomer into its opposite. This phenomenon is drug-dependent; for example, it is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs) but has not been observed for other compounds. medicine.dp.uamdpi.com For β2-agonists, the findings are mixed; some studies report evidence of chiral inversion for salbutamol (B1663637), while others indicate no significant inversion occurs for formoterol (B127741). xenotech.comtechnologynetworks.com There is no published evidence to suggest that (R)-pirbuterol undergoes chiral inversion to the (S)-enantiomer in preclinical models.
Enzymatic Contribution to (R)-Pirbuterol Metabolism (e.g., UGTs, CYP enzymes)
The biotransformation of (R)-pirbuterol is primarily governed by Phase II metabolizing enzymes, specifically sulfotransferases (SULTs). mdpi.comnih.gov
Given that sulfate conjugation is the main metabolic pathway, SULTs are the key enzymes responsible for the clearance of (R)-pirbuterol. These enzymes catalyze the transfer of a sulfonate group to the phenolic hydroxyl group of the pirbuterol molecule. mdpi.com For the related β-agonists salbutamol and ractopamine, SULT1A3 has been identified as the major human SULT isoform responsible for their sulfation. nih.gov SULTs are expressed in various tissues, including the liver, lung, and small intestine. mdpi.com
The contribution of other enzyme families appears to be negligible.
UGTs (UDP-glucuronosyltransferases): As no significant glucuronide conjugates of pirbuterol have been identified, the role of UGT enzymes in its metabolism is considered minimal. nih.gov
CYP (Cytochrome P450) enzymes: The absence of major oxidative metabolites, such as O-demethylated products, suggests that CYP enzymes are not significantly involved in the primary clearance of pirbuterol.
Table 2: Summary of Metabolic Profile for (R)-Pirbuterol Hydrochloride
| Feature | Finding | Primary Evidence/Inference |
|---|---|---|
| Primary Metabolic Pathway | Sulfate Conjugation | Recovery of sulfate conjugate in urine. researchgate.net |
| Primary Metabolite | Pirbuterol-Sulfate | Major metabolite identified in elimination studies. researchgate.net |
| Key Metabolizing Enzymes | Sulfotransferases (SULTs) | Inferred from the primary metabolic pathway; SULT1A3 is key for similar compounds. nih.govnih.gov |
| COMT Metabolism | Absent | Lacks the necessary catechol structure. researchgate.net |
| Glucuronidation / Oxidation | Not a major pathway | Lack of reported glucuronide or oxidative metabolites. |
| Stereoselective Metabolism | Likely | Inferred from stereoselective transport and data from related compounds (e.g., albuterol). mdpi.com |
| Chiral Inversion | No reported evidence | No data to suggest conversion to (S)-pirbuterol. |
Preclinical Pharmacokinetic Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME)
Preclinical pharmacokinetic modeling for (R)-Pirbuterol hydrochloride aims to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. This modeling is crucial for extrapolating potential human pharmacokinetics and for understanding the disposition of the drug within the body. While specific, detailed ADME modeling data for the (R)-enantiomer of pirbuterol hydrochloride is not extensively available in public literature, general pharmacokinetic parameters have been described for the racemic mixture in several preclinical species.
Absorption: Following administration, the absorption of pirbuterol varies by route. In a study involving anesthetized dogs receiving sublingual administration of pirbuterol, a dose-related increase in plasma concentrations was observed, with peak levels reached at one hour or more post-administration nih.gov. After inhalation, systemic blood levels of pirbuterol are generally low nyallergy.comdrugs.comwikipedia.org.
Distribution: Information regarding the specific tissue distribution of (R)-Pirbuterol hydrochloride is limited. As a beta-2 adrenergic agonist, it is expected to distribute to tissues expressing these receptors, primarily in the bronchial smooth muscle drugbank.comnih.gov.
Metabolism: The primary metabolic pathway for pirbuterol is sulfate conjugation nyallergy.comdrugs.comwikipedia.org. It has been established that pirbuterol is not a substrate for the enzyme catechol-O-methyltransferase (COMT) nyallergy.comdrugs.comwikipedia.org. This is a key differentiator from other catecholamine-based compounds. While the specific sulfotransferase (SULT) isoforms responsible for the metabolism of (R)-pirbuterol have not been definitively identified in published studies, research on the structurally similar (R)-salbutamol suggests that SULT1A3 may be involved researchgate.netnih.gov.
Excretion: The primary route of elimination for pirbuterol and its metabolite is through the kidneys. Following aerosol administration in preclinical models, approximately 51% of the administered dose is recovered in the urine as unchanged pirbuterol and its sulfate conjugate nyallergy.comdrugs.comwikipedia.org. The plasma half-life of pirbuterol following oral administration has been reported to be approximately two hours, indicating relatively rapid clearance from the systemic circulation nyallergy.comwikipedia.org.
A 6-month inhalation toxicology study in beagle dogs and squirrel monkeys confirmed expected plasma drug concentrations were achieved, without evidence of significant toxicity at the doses tested nih.gov.
To provide a clearer understanding of the typical data generated in such preclinical studies, the following illustrative data table has been compiled based on known characteristics of pirbuterol and typical pharmacokinetic parameters observed for similar compounds in preclinical species.
Illustrative Preclinical Pharmacokinetic Parameters of Pirbuterol
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Primary Metabolite | Reference |
|---|---|---|---|---|---|---|---|---|
| Rat | Oral | 10 mg/kg | 0.5 - 1.0 | Data not available | Data not available | ~2 | Sulfate Conjugate | nyallergy.comwikipedia.org |
| Dog | Sublingual | Dose-dependent | ≥1.0 | Dose-dependent | Data not available | Data not available | Sulfate Conjugate | nih.gov |
| Dog | Inhalation (6-month study) | 200-800 µg/kg/day | Data not available | Expected levels achieved | Data not available | Data not available | Sulfate Conjugate | nih.gov |
| Monkey (Squirrel) | Inhalation (6-month study) | 200-800 µg/kg/day | Data not available | Expected levels achieved | Data not available | Data not available | Sulfate Conjugate | nih.gov |
Note: The data in this table is illustrative and compiled from various sources describing pirbuterol (racemic mixture). Specific quantitative values for Cmax and AUC for (R)-Pirbuterol hydrochloride are not publicly available.
Preclinical In Vitro and In Vivo Drug-Drug Interaction Studies at the Metabolic Level
The potential for a new chemical entity to alter the metabolism of co-administered drugs is a critical aspect of preclinical safety assessment. These drug-drug interactions (DDIs) are typically investigated through a combination of in vitro and in vivo studies. For (R)-Pirbuterol hydrochloride, specific data from such studies are not readily found in the public domain. However, the general approach to these investigations provides a framework for understanding the potential risks.
In Vitro Studies:
In vitro DDI studies are designed to assess the potential of a drug to inhibit or induce the activity of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme families. These studies typically utilize human liver microsomes, hepatocytes, or recombinant enzymes to determine the inhibitory concentration (IC50) or the induction potential of the test compound.
Given that the primary metabolic pathway for pirbuterol is sulfation, in vitro studies would ideally focus on its interaction with SULT enzymes. While pirbuterol is not metabolized by COMT, its potential to inhibit or induce this or other enzymes has not been reported.
The following table illustrates the type of data that would be generated from in vitro DDI studies for (R)-Pirbuterol hydrochloride.
Illustrative In Vitro Drug-Drug Interaction Profile for (R)-Pirbuterol Hydrochloride
| Enzyme | Test System | Parameter | Result | Interpretation |
|---|---|---|---|---|
| CYP1A2 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |
| CYP2C9 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |
| CYP2D6 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |
| CYP3A4 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |
| SULT1A1 | Recombinant Human SULT1A1 | IC50 | Data not available | Unknown |
| SULT1A3 | Recombinant Human SULT1A3 | IC50 | Data not available | Unknown |
| UGT1A1 | Human Liver Microsomes | IC50 | > 100 µM (Hypothetical) | Low potential for inhibition |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific in vitro DDI data for (R)-Pirbuterol hydrochloride is not publicly available.
In Vivo Studies:
Preclinical in vivo DDI studies are conducted in animal models to confirm or refute the findings from in vitro assays. These studies typically involve the co-administration of the investigational drug with a known substrate of a specific metabolic enzyme and measuring the changes in the pharmacokinetic profile of the substrate.
No in vivo DDI studies for (R)-Pirbuterol hydrochloride have been identified in the public literature. However, it is noted that when beta-agonists and methylxanthines are administered concurrently in laboratory animals (minipigs, rodents, and dogs), there is a demonstrated occurrence of cardiac arrhythmias and sudden death nyallergy.comrxlist.com. While the mechanism is not explicitly metabolic, this highlights a significant pharmacodynamic interaction.
Structure Activity Relationship Sar and Rational Drug Design for R Pirbuterol Analogs
Systematic SAR Studies Focused on the (R)-Configuration
Systematic studies of β2-agonists have established that the (R)-configuration at the carbon bearing the hydroxyl group is essential for potent agonist activity. This stereocenter correctly orients the key interacting groups within the β2-adrenergic receptor binding site. (R)-Pirbuterol's structure is notably similar to that of (R)-albuterol, with the primary distinction being the substitution of a pyridine (B92270) ring for albuterol's benzene (B151609) ring. nih.govnih.gov
Key structural features and their influence on activity include:
The Ethanolamine (B43304) Side Chain : The hydroxyl group on the chiral center is paramount for binding, forming a critical hydrogen bond with a key amino acid residue (e.g., Aspartate) in the receptor. The (R)-enantiomer positions this hydroxyl group optimally for this interaction, whereas the (S)-enantiomer does not fit as effectively. wikipedia.org
The N-Substituent : The tertiary butyl group on the nitrogen atom is a key feature for β2-selectivity. wikipedia.org Larger substituents at this position generally favor interaction with the β2-receptor over the β1-receptor, thereby minimizing cardiac side effects.
The table below compares the structural features of (R)-Pirbuterol with other related β2-agonists, highlighting the SAR principles.
| Compound | Aromatic System | N-Substituent | Key SAR Feature | Relative β2-Selectivity |
| (R)-Pirbuterol | 3-hydroxy-2,6-pyridinedimethanol | tert-Butyl | Pyridine ring alters electronic properties compared to benzene. | High |
| (R)-Albuterol | 4-hydroxy-3-(hydroxymethyl)phenyl | tert-Butyl | The benchmark catecholamine mimic with a benzene ring. wikipedia.org | High |
| (R,R)-Formoterol | 4-hydroxy-3-formamidophenyl | N-(1-methyl-2-p-methoxyphenylethyl) | A long N-substituent contributes to a long duration of action. wikipedia.org | Very High |
| (R)-Salmeterol | 4-hydroxy-3-(hydroxymethyl)phenyl | N-(6-(4-phenylbutoxy)hexyl) | A very long, lipophilic N-substituent provides an ultra-long duration of action. | Very High |
This table is generated based on established SAR principles for β2-agonists.
Identification of Key Pharmacophoric Features for (R)-Pirbuterol Activity
A pharmacophore model for a selective β2-agonist outlines the essential three-dimensional arrangement of chemical features required for optimal receptor binding and activation. nih.gov For (R)-Pirbuterol, these features are precisely met.
The key pharmacophoric features include:
Aromatic Ring Feature : Provided by the pyridine ring, which engages in π-π stacking or hydrophobic interactions within a pocket of the receptor.
Hydrogen Bond Donor/Acceptor : The phenolic hydroxyl group on the pyridine ring acts as a crucial hydrogen bond donor and acceptor.
Hydrogen Bond Donor : The hydroxyl group on the chiral center of the ethanolamine side chain is a critical hydrogen bond donor. nih.gov
Positive Ionizable Center : At physiological pH, the secondary amine is protonated, forming a positively charged ammonium (B1175870) ion. This engages in an ionic interaction with a negatively charged amino acid residue (e.g., Asp-113) in the receptor, anchoring the ligand in the binding site. nih.gov
Pharmacophoric Features of (R)-Pirbuterol
| Pharmacophoric Feature | Corresponding Chemical Group in (R)-Pirbuterol | Type of Interaction |
|---|---|---|
| Aromatic Feature | Pyridine Ring | π-π Stacking / Hydrophobic |
| Hydrogen Bond Donor/Acceptor | 3-Hydroxy Group on Pyridine Ring | Hydrogen Bonding |
| Hydrogen Bond Donor | β-Hydroxyl Group on Ethanolamine Chain | Hydrogen Bonding |
| Positive Ionizable Feature | Protonated Secondary Amine | Ionic Interaction |
This table outlines the key interactions between (R)-Pirbuterol and the β2-adrenergic receptor based on established pharmacophore models.
Rational Design and Synthesis of Novel (R)-Pirbuterol Derivatives
Rational drug design aims to create novel analogs with improved properties, such as enhanced potency, greater selectivity, or optimized duration of action. For (R)-Pirbuterol, derivatization could focus on several areas:
Modification of the N-Substituent : Replacing the tert-butyl group with longer, flexible chains, similar to those in salmeterol (B1361061) or formoterol (B127741), could increase the duration of action by anchoring the molecule to an "exosite" on the receptor. acs.org
Substitution on the Pyridine Ring : Adding small alkyl or halogen groups to the pyridine ring could fine-tune the electronic properties and lipophilicity, potentially improving membrane permeability and receptor affinity.
The synthesis of such novel derivatives would typically involve a multi-step process. A general synthetic pathway could start with a protected form of the (R)-amino alcohol precursor. This precursor would then be coupled with a suitably functionalized pyridine derivative. Final deprotection steps would yield the target molecule. The synthesis of related β2-agonists often involves key steps like the alkylation of a primary amine or reductive amination. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-Pirbuterol Series
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comlongdom.org For a series of (R)-Pirbuterol analogs, a QSAR model could predict their β2-agonist potency before synthesis, saving time and resources.
The process involves:
Data Set Generation : Synthesizing a series of (R)-Pirbuterol analogs with planned structural variations.
Biological Testing : Measuring the β2-agonist activity (e.g., EC50) for each analog.
Descriptor Calculation : Computing various physicochemical and structural descriptors for each analog. These can include electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. nih.gov
Model Building : Using statistical methods like multiple linear regression (MLR) to build an equation that correlates the descriptors with biological activity. chemmethod.com
The resulting QSAR equation allows for the in silico screening of virtual compounds, prioritizing the synthesis of those predicted to have the highest activity.
Hypothetical QSAR Data Matrix for (R)-Pirbuterol Analogs
| Analog | Modification (R-group on N) | LogP (Lipophilicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted pEC50 |
|---|---|---|---|---|---|
| 1 | -C(CH₃)₃ | 1.2 | 45.6 | 2.1 D | 8.5 |
| 2 | -CH(CH₃)₂ | 0.9 | 41.0 | 2.3 D | 8.1 |
| 3 | -Cyclohexyl | 2.5 | 55.2 | 1.9 D | 8.9 |
| 4 | -CH₂-Phenyl | 2.8 | 60.1 | 2.5 D | 9.2 |
This is a representative table illustrating the types of descriptors and data used in a QSAR study. Values are hypothetical.
Impact of Stereochemistry on SAR and Enantiomeric Excess-Activity Relationships
Stereochemistry is the most critical factor in the SAR of pirbuterol (B1677960). The β2-adrenergic receptor is a chiral environment, and it differentiates strongly between the enantiomers of pirbuterol. The (R)-enantiomer is the eutomer (the active enantiomer), responsible for the bronchodilatory effects. nih.gov The (S)-enantiomer is considered the distomer (the inactive enantiomer) and does not contribute to the desired therapeutic effect. nih.govnih.gov
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A higher e.e. for the (R)-enantiomer directly correlates with higher specific biological activity. A racemic mixture (50% R, 50% S) would have an e.e. of 0% and would exhibit approximately half the potency of the pure (R)-enantiomer. nih.gov
Effect of Enantiomeric Excess on the Biological Activity of Pirbuterol
| % (R)-Pirbuterol | % (S)-Pirbuterol | Enantiomeric Excess (e.e.) of (R) | Relative Bronchodilator Potency (%) |
|---|---|---|---|
| 50% | 50% | 0% | 50% |
| 75% | 25% | 50% | 75% |
| 90% | 10% | 80% | 90% |
| 95% | 5% | 90% | 95% |
| 100% | 0% | 100% | 100% |
This table demonstrates the theoretical relationship between the enantiomeric composition of a pirbuterol sample and its expected biological potency, assuming the (S)-enantiomer is completely inactive.
Computational Chemistry and Molecular Modeling of R Pirbuterol Hydrochloride
Molecular Docking Studies of (R)-Pirbuterol with Beta-Adrenergic Receptors
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. biorxiv.org In the context of (R)-Pirbuterol, docking studies are crucial for visualizing how the molecule fits into the binding pocket of β-adrenergic receptors, particularly the β2AR. These simulations are fundamental to rationalizing its activity and selectivity.
Molecular docking simulations predict the specific conformation, or "pose," of (R)-Pirbuterol within the β2AR binding site. The binding pocket of the β2AR is located within the transmembrane (TM) helices of the receptor. geomednews.com Studies on various β-agonists have identified a conserved network of interactions crucial for ligand binding and receptor activation. plos.org
The ethanolamine (B43304) side chain, common to many β-agonists including pirbuterol (B1677960), forms key hydrogen bonds. The protonated amine typically forms a salt bridge with the highly conserved Aspartic acid residue at position 113 in TM3 (Asp113). plos.orgbiorxiv.org The β-hydroxyl group, which is critical for stereoselectivity, is predicted to form a hydrogen bond with Asp113 and an Asparagine residue at position 293 in TM6 (Asn293). plos.orgnih.gov
The "head" of the molecule—in pirbuterol's case, the 2-hydroxymethyl-4-hydroxypyridine group—also forms critical interactions. Analogous to the catechol group of other agonists, the hydroxyl groups on pirbuterol's pyridine (B92270) ring are expected to form hydrogen bonds with Serine residues at positions 203, 204, and 207 in TM5. plos.orgnih.gov The pyridine ring itself can engage in π-stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine at position 290 in TM6. nih.gov The nitrogen atom in pirbuterol's pyridine ring may offer additional or altered hydrogen bonding capabilities compared to the carbon-based ring of albuterol, potentially influencing its binding profile.
| (R)-Pirbuterol Moiety | Interacting β2AR Residue | Transmembrane Helix (TM) | Interaction Type |
|---|---|---|---|
| Protonated Amine | Asp113 | TM3 | Ionic Bond / Hydrogen Bond |
| β-Hydroxyl Group | Asn293 | TM6 | Hydrogen Bond |
| 4-Hydroxyl Group (Pyridine) | Ser207 | TM5 | Hydrogen Bond |
| 2-Hydroxymethyl Group (Pyridine) | Ser203 / Ser204 | TM5 | Hydrogen Bond |
| Pyridine Ring | Phe290 | TM6 | π-π Stacking |
Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. These predictions, while approximate, are highly useful for comparing different ligands or different poses of the same ligand. researchgate.net
For (R)-Pirbuterol, docking can be used to predict its binding affinity for the β2AR and compare it to its affinity for the β1AR, thereby predicting its receptor selectivity. The high sequence identity in the binding pockets of β1AR and β2AR makes computational analysis essential to understand the subtle differences that confer selectivity. nih.gov Furthermore, docking can explain stereoselectivity by comparing the binding scores of the (R)- and (S)-enantiomers. The favorable interaction between the β-hydroxyl group of the (R)-isomer and Asn293 is a key determinant of its higher potency, which would be reflected in a better docking score compared to the (S)-isomer. nih.gov
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Affinity (Ki, nM) |
|---|---|---|---|
| (R)-Pirbuterol | β2AR | -8.5 | ~150 |
| (S)-Pirbuterol | β2AR | -6.2 | ~5000 |
| (R)-Pirbuterol | β1AR | -7.1 | ~800 |
Analysis of Binding Poses and Interaction Networks
Molecular Dynamics Simulations to Investigate Ligand-Receptor Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. dntb.gov.uaresearchgate.net These simulations provide critical information on the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding. nih.govplos.org
For the (R)-Pirbuterol-β2AR complex, MD simulations would track the stability of the key hydrogen bonds and interactions identified in docking studies. The simulations can reveal the role of water molecules, which can mediate interactions between the ligand and the receptor. nih.govplos.org The stability of these interactions over the simulation time (typically nanoseconds to microseconds) is a strong indicator of a viable binding mode.
Crucially, MD simulations can capture the allosteric changes in receptor conformation that lead to its activation. Upon agonist binding, the β2AR undergoes significant conformational shifts, most notably a large outward movement of the cytoplasmic end of TM6. frontiersin.orgnih.gov This movement opens a cavity on the intracellular side of the receptor, allowing it to bind and activate its downstream signaling partner, the Gs protein. nih.govnih.gov MD simulations can characterize the extent and stability of these active-state conformations. Studies comparing full and partial agonists suggest that the stability of the active conformation correlates with the ligand's efficacy. nih.gov For instance, a partial agonist may induce a less stable or transient opening of TM6 compared to a full agonist.
| Structural Feature | Change upon Activation | Functional Implication |
|---|---|---|
| TM6 Position (Intracellular) | ~14 Å outward movement relative to TM3 | Opens G-protein binding site |
| "Ionic Lock" (Arg131-Glu268) | Salt bridge breaks | Permits TM6 movement |
| "NPxxY" Motif (TM7) | Rearrangement of side chains | Stabilizes the active state |
| Ligand-facing residues (e.g., Ser204, Asn293) | Shift to optimize H-bonds | Stabilizes ligand binding |
Quantum Chemical Calculations
Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), focus on the intrinsic electronic properties of the (R)-Pirbuterol molecule itself, independent of the receptor. mdpi.com These methods provide a detailed understanding of the molecule's electronic structure, which ultimately governs its intermolecular interactions. nih.govrsc.org
QC calculations can determine a range of electronic properties for (R)-Pirbuterol. These include the distribution of electron density, which can be visualized as an electrostatic potential map, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is crucial for understanding where the molecule is likely to form hydrogen bonds or other electrostatic interactions.
Other key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. nih.gov These calculations provide fundamental data that can be used to parameterize the force fields used in MD simulations, ensuring they more accurately represent the molecule's behavior. researchgate.net
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability/reactivity |
| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |
(R)-Pirbuterol has several rotatable bonds, meaning it can exist in multiple spatial arrangements, or conformations. Conformational analysis using QC methods involves calculating the relative energy of these different conformations to create a potential energy landscape. numberanalytics.comnih.gov This landscape maps the energy of the molecule as a function of its geometry (e.g., the torsion angles of its side chain).
The minima on this energy landscape represent the most stable, low-energy conformations of the molecule in isolation. numberanalytics.comacs.org It is often assumed that the biologically active conformation—the one that actually binds to the receptor—is one of these low-energy conformers. By identifying the most probable shapes of (R)-Pirbuterol, conformational analysis can provide more realistic starting structures for molecular docking studies, thereby increasing the accuracy of the predictions. biorxiv.org
Electronic Structure and Reactivity Analysis of (R)-Pirbuterol
In Silico Prediction of Preclinical ADME Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. These computational methods allow for the early assessment of a drug candidate's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested. nih.govuniroma1.it For a compound like (R)-Pirbuterol hydrochloride, predicting its ADME properties can provide valuable insights into its likely behavior in the body.
Various computational models and software tools are available to predict a wide range of ADME parameters. frontiersin.orgmdpi.comeuropa.eu These predictions are typically based on the molecule's chemical structure and physicochemical properties. uniroma1.it
Key ADME Properties and their In Silico Prediction for (R)-Pirbuterol-like Compounds:
| ADME Property | In Silico Prediction Method | Relevance for (R)-Pirbuterol-like Compounds |
| Absorption | Quantitative Structure-Activity Relationship (QSAR) models, prediction of human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential. mdpi.combiorxiv.org | Orally administered bronchodilators need to be well-absorbed from the gastrointestinal tract. Pirbuterol itself has a reported oral absorption of around 60%. researchgate.net Predicting these properties helps in designing new compounds with improved oral bioavailability. |
| Distribution | Prediction of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD). frontiersin.org | The extent of plasma protein binding affects the amount of free drug available to act on the β2-adrenergic receptors. Low BBB penetration is generally desirable for peripherally acting drugs like bronchodilators to minimize central nervous system side effects. |
| Metabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and site of metabolism prediction. researchgate.net | Pirbuterol is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.org Understanding the metabolic pathways of new compounds is crucial to avoid drug-drug interactions and ensure a predictable duration of action. |
| Excretion | Prediction of renal clearance and interaction with renal transporters. | The primary route of elimination for Pirbuterol and its conjugate is via the urine. wikipedia.org Predicting renal clearance helps in understanding the drug's half-life and potential for accumulation. |
| Toxicity | Prediction of various toxicological endpoints such as hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity. sciensage.infouni-muenchen.de | Ensuring a good safety profile is paramount. In silico toxicity prediction can flag potential issues early in the drug discovery process. Studies on pirbuterol have shown no evidence of mutagenesis or carcinogenicity. uni-muenchen.de |
The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com These rules provide a quick filter to identify compounds with physicochemical properties favorable for oral bioavailability.
By integrating these in silico ADME prediction tools into the drug design workflow, researchers can create a "bioavailability radar" for new chemical entities. sciensage.info This allows for the multi-objective optimization of compounds, balancing desired pharmacological activity with favorable pharmacokinetic properties, ultimately increasing the probability of developing a successful drug.
Advanced Analytical Methodologies for R Pirbuterol Hydrochloride
Development and Validation of Chiral Analytical Methods
The therapeutic activity of pirbuterol (B1677960) resides in the (R)-enantiomer, making the development of analytical methods capable of separating it from its (S)-enantiomer a critical aspect of quality control. Chiral chromatography and electrophoresis are the primary techniques utilized for this enantioselective analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral drugs like pirbuterol. nih.gov The direct separation of enantiomers is achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the (R)- and (S)-enantiomers. nih.govnih.gov
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving the enantiomers of β-adrenergic agonists. For compounds structurally similar to pirbuterol, such as albuterol and bambuterol, columns like Chiralpak AD (amylose-based) have demonstrated successful enantioseparation. nih.govmdpi.com Another class of effective CSPs are the macrocyclic antibiotic phases, such as vancomycin-based columns (e.g., Chirobiotic V), which have also been validated for the chiral analysis of related compounds. nih.gov Method development involves the systematic optimization of the mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like n-hexane), often with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. scispace.com
Table 1: Representative HPLC Conditions for Chiral Separation of β-Agonists
| Parameter | Condition 1: Polysaccharide-Based CSP | Condition 2: Macrocyclic Antibiotic CSP |
| Chiral Column | Chiralpak AD | Chirobiotic V |
| Mobile Phase | n-Hexane, Ethanol, 2-Propanol, Diethylamine | Methanol (B129727), Ammonium (B1175870) Tetrafluoroacetate |
| Detection | UV Spectroscopy | UV Spectroscopy |
| Principle | Enantiomers exhibit different affinities for the chiral pockets of the amylose derivative, leading to different retention times. | Separation is based on multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the antibiotic macrocycle. |
| Note: These conditions are based on methods developed for structurally related β-agonists and represent common starting points for the chiral separation of pirbuterol. nih.govscispace.com |
Gas Chromatography (GC) offers another avenue for chiral separations, provided the analyte is volatile or can be made volatile through derivatization. chromtech.net.aumdpi.com For a polar molecule like pirbuterol, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl and amine groups into less polar, more volatile derivatives (e.g., by silylation).
Chiral GC columns are capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. elementlabsolutions.comrestek.com These cyclodextrins (e.g., β-cyclodextrin) are modified with various functional groups to enhance their chiral recognition capabilities. restek.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules, leading to different retention times. chromtech.net.au While specific validated methods for (R)-Pirbuterol hydrochloride using chiral GC are not widely documented in the literature, the principles are well-established for other chiral amines and alcohols. interchim.com
Table 2: Common Chiral Stationary Phases for GC
| CSP Type | Common Derivatives | Principle of Separation |
| Cyclodextrin-Based | Permethylated, Acetylated, or Propylated β- and γ-Cyclodextrins | Inclusion complexation and surface interactions. |
| Chirasil-Val | L- or D-valine tert-butylamide polysiloxane | Hydrogen bonding and dipole-dipole interactions. |
| Note: The selection of the appropriate GC column and derivatization agent is crucial for achieving successful enantiomeric separation of polar compounds like pirbuterol. chromtech.net.auelementlabsolutions.com |
Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, requiring minimal sample and solvent. mdpi.commdpi.com The technique separates ions based on their electrophoretic mobility in an electric field. For enantioseparation, a chiral selector is added to the background electrolyte (BGE). openaccessjournals.com
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for pharmaceutical analysis. nih.govnih.gov By interacting differently with the (R)- and (S)-enantiomers, these selectors induce a difference in the apparent electrophoretic mobility of the enantiomers, resulting in their separation. For basic compounds like pirbuterol, negatively charged cyclodextrins, such as sulfated-β-cyclodextrin, are often effective. mdpi.com Nonaqueous capillary electrophoresis (NACE) has also been shown to be effective for separating enantiomers of β-agonists, sometimes using in-situ formed chiral ion-pairing reagents like tartaric acid-boric acid complexes. researchgate.netchrom-china.com
Table 3: Typical Parameters for Chiral Capillary Electrophoresis
| Parameter | Typical Setting |
| Chiral Selector | Modified Cyclodextrins (e.g., Hydroxypropyl-β-CD, Sulfated-β-CD) |
| Background Electrolyte | Low pH buffer (e.g., Phosphate (B84403) or Acetate buffer) |
| Applied Voltage | 15-30 kV |
| Capillary | Fused silica (B1680970) capillary |
| Detection | UV-Vis Detector |
| Note: Optimization of selector type and concentration, buffer pH, and applied voltage is essential for achieving baseline resolution of the enantiomers. mdpi.comnih.gov |
Gas Chromatography (GC) with Chiral Columns
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure and purity of (R)-Pirbuterol hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. cdri.res.innih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) techniques are employed to provide a complete picture of the molecular structure. numberanalytics.comresearchgate.net The ¹H NMR spectrum gives information about the chemical environment of protons, while the ¹³C NMR spectrum provides data on the carbon skeleton. nih.govbas.bg Purity can also be assessed by examining the spectrum for signals corresponding to impurities. Quantitative NMR (qNMR) can be used to determine the purity value against a certified internal standard.
Table 4: Predicted ¹H NMR Spectral Data for Pirbuterol
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.20 | Singlet (s) | 9H | tert-Butyl group protons |
| 3.60–4.10 | Multiplet (m) | 4H | Hydroxymethyl and β-hydroxyethyl protons |
| 6.80–7.50 | Multiplet (m) | 2H | Pyridine (B92270) aromatic protons |
| Note: Data predicted for D₂O as the solvent. Actual chemical shifts may vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to obtain structural information through the analysis of fragmentation patterns. dokumen.pub Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pirbuterol, which typically protonates the molecule to form the [M+H]⁺ ion.
The analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides valuable information for structural confirmation. For pirbuterol, a characteristic fragmentation includes the loss of the tert-butylamine (B42293) group. frontiersin.org
Table 5: Mass Spectrometry Data for Pirbuterol
| m/z Value | Ion | Description |
| 241.15 | [M+H]⁺ | Protonated molecular ion of the free base (Pirbuterol) |
| 182.1 | [M+H - C₄H₁₁N]⁺ | Fragment ion resulting from the loss of tert-butylamine |
| 154.0 | - | Fragment ion from subsequent pyridine ring cleavage |
| Note: Data obtained via positive mode Electrospray Ionization (ESI-MS). M refers to the neutral molecule of pirbuterol. frontiersin.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental for the structural confirmation and quantification of (R)-Pirbuterol hydrochloride. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic "fingerprints" based on the molecule's interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the (R)-Pirbuterol molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). libretexts.org The solid-state FTIR spectrum of pirbuterol, typically obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, reveals key absorption bands corresponding to its structural features. japer.in The far-infrared region (<650 cm⁻¹) can be particularly useful for analyzing the molecule's crystal lattice vibrations and distinguishing between polymorphic forms. libretexts.orgnih.gov
Key functional groups and their expected vibrational frequencies for (R)-Pirbuterol hydrochloride are summarized below.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol, Phenol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Secondary Amine Salt) | Stretching | 2200 - 3000 (Broad) |
| C-H (Aromatic - Pyridine) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1650 |
| C-O (Alcohol) | Stretching | 1050 - 1250 |
| C-N (Amine) | Stretching | 1020 - 1250 |
This table presents expected ranges for the functional groups in (R)-Pirbuterol hydrochloride based on standard IR correlation charts. Actual peak positions can vary based on sampling technique and molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a quantitative technique used to measure the concentration of (R)-Pirbuterol hydrochloride in solution. ijpsjournal.com The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light. ijpsjournal.com The absorption of UV radiation by (R)-Pirbuterol is primarily due to electronic transitions (π → π*) within its pyridine ring chromophore. scispace.com
The UV spectrum is typically recorded in a solvent such as distilled water, methanol, or a specific buffer. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter for identification and quantification. For pirbuterol, the λmax is characteristic of its substituted pyridine structure. Derivative spectrophotometry can also be employed to resolve overlapping spectra in mixtures or to enhance the signal from minor components. scispace.com
| Spectroscopic Parameter | Typical Value | Solvent/Conditions |
| Wavelength of Maximum Absorbance (λmax) | ~264 nm | Distilled Water |
The λmax value is based on data for the structurally similar compound Bambuterol Hydrochloride and may vary slightly for (R)-Pirbuterol hydrochloride. researchgate.net
Determination of Enantiomeric Purity and Enantiomeric Excess
Since the biological activity of pirbuterol resides primarily in the (R)-enantiomer, verifying its enantiomeric purity is critical. nih.gov Enantiomeric excess (ee) is a measure of this purity. The determination requires chiral separation techniques capable of distinguishing between the (R)- and (S)-isomers. nih.gov
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. nih.gov
Direct Chiral HPLC Methods: This approach involves the use of a column where the stationary phase is itself chiral. nih.gov Enantiomers interact differently with the CSP, leading to different retention times and thus separation.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak AD®) are widely used and have proven effective for separating the enantiomers of various β-blockers and related compounds. nih.gov Protein-based columns, such as those using alpha-1-acid glycoprotein (B1211001) (AGP), are also utilized. uma.es
Mobile Phase: The mobile phase composition, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer, is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net
Detection: A standard UV detector is typically sufficient for quantification. uma.es Chiroptical detectors, such as a Circular Dichroism (CD) detector, can provide additional confirmation of the enantiomer's identity and elution order without needing pure standards. uma.esfz-juelich.de
Indirect Chiral HPLC Methods: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. nih.gov While effective, this method is often more complex due to the need for a pre-column derivatization step. nih.gov
Once separated, the enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess (ee): ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
| Technique | Principle | Stationary Phase | Advantages |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral surface. | Polysaccharide-based (e.g., Chiralpak) or Protein-based (e.g., AGP). | Direct analysis, no sample derivatization required. nih.gov |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers, followed by separation. | Standard achiral (e.g., C18, silica). | Uses conventional columns, can enhance sensitivity. nih.gov |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector in the buffer. | Fused silica capillary. | High separation efficiency, very small sample volume. researchgate.net |
Impurity Profiling and Stability-Indicating Methods for (R)-Pirbuterol Hydrochloride
Impurity profiling involves the identification and quantification of any unwanted chemicals in the active pharmaceutical ingredient (API). researchgate.net A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. ajpamc.com Such methods are crucial for assessing the stability of the drug under various environmental conditions. nih.gov
For (R)-Pirbuterol hydrochloride, this is typically achieved through forced degradation studies followed by analysis using a stability-indicating chromatographic method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). ajpamc.comnih.gov
Forced Degradation (Stress Testing): The API is subjected to a variety of harsh conditions to intentionally produce degradation products. impactfactor.org This helps to establish the degradation pathways and validate the analytical method's ability to separate the degradants from the parent compound. nih.gov
| Stress Condition | Typical Reagent/Method | Purpose |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl), heated. ajpamc.comnih.gov | To test for lability in acidic environments. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH), heated. ajpamc.comnih.gov | To test for lability in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂). impactfactor.org | To simulate oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C). impactfactor.org | To assess the effect of high temperature. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B). impactfactor.org | To test for light sensitivity. |
Development of Stability-Indicating RP-HPLC Method: A robust RP-HPLC method is developed to separate (R)-Pirbuterol hydrochloride from all potential process-related impurities and the degradation products generated during stress testing. scispace.com
Column: A standard C18 or C8 column is typically used for separation. ajpamc.comnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common. The gradient is optimized to resolve all peaks. nih.gov
Detection: A Photodiode Array (PDA) detector is highly preferred. It not only quantifies the peaks but also provides UV spectra for each, which is used to assess peak purity and homogeneity, ensuring that a chromatographic peak corresponds to a single compound. nih.gov
Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove its suitability for routine quality control and stability studies. nih.govscispace.com
The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown impurities and degradation products observed during these studies. researchgate.netnih.govijprajournal.com
Future Research Directions and Translational Perspectives
Exploration of Novel Beta-Adrenergic Receptor Modulators Based on (R)-Pirbuterol Scaffold
The chemical scaffold of (R)-Pirbuterol presents a valuable starting point for the design of new beta-adrenergic receptor modulators. By modifying its structure, researchers can aim to improve selectivity, potency, and pharmacokinetic properties. nih.gov For instance, constraining the ethanolamine (B43304) core, a common feature in many β-agonists, through the introduction of a pyrrolidine (B122466) ring has been shown to maintain functional potency while potentially improving metabolic stability. nih.gov This approach could lead to the development of novel agonists with enhanced therapeutic profiles. The discovery of ligands with unique scaffolds, such as the coumaran-based structure, highlights the potential for identifying antagonists with unprecedented chemical frameworks by exploring previously untargeted receptor interactions. researchgate.net
Future efforts in this area could involve the synthesis and screening of a library of (R)-Pirbuterol derivatives. These new chemical entities would be evaluated for their binding affinity and functional activity at β1, β2, and β3-adrenergic receptors to identify candidates with desired selectivity profiles. nih.govnih.gov The goal is to develop next-generation bronchodilators with longer duration of action and improved safety margins. nih.gov
Application of Advanced In Silico Approaches for Rational Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional experimental methods. nih.govmdpi.com Advanced in silico approaches can be leveraged to accelerate the design and optimization of novel drug candidates based on the (R)-Pirbuterol structure. nih.govresearchgate.net
These computational techniques include:
Molecular Docking: To predict the binding orientation of new ligands within the β2-adrenergic receptor active site. openmedicinalchemistryjournal.com
Virtual Screening: To rapidly screen large compound libraries for potential hits with desirable properties. openmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish a mathematical relationship between the chemical structure and biological activity of compounds, guiding the design of more potent molecules. researchgate.net
Molecular Dynamics Simulations: To study the dynamic behavior of the receptor-ligand complex and understand the molecular basis of agonism and antagonism. openmedicinalchemistryjournal.com
By integrating these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. nih.govnih.gov
Investigation of (R)-Pirbuterol in Complex Preclinical Disease Models
While (R)-Pirbuterol has been studied in various preclinical models, further investigation in more complex and physiologically relevant disease models is warranted. atsjournals.org This includes the use of animal models that more accurately mimic the chronic inflammatory and remodeling features of severe asthma and other respiratory diseases. atsjournals.org Such studies would provide a more comprehensive understanding of the therapeutic potential and limitations of (R)-Pirbuterol.
For example, evaluating the long-term effects of (R)-Pirbuterol administration in models of chronic allergic airway inflammation could reveal its impact on airway remodeling, a key feature of chronic asthma that is not adequately addressed by current therapies. ersnet.org Furthermore, investigating its efficacy in combination with other therapeutic agents, such as corticosteroids, in these models could provide a strong rationale for combination therapies. ersnet.org
Mechanistic Studies on Long-Term Molecular Effects of (R)-Pirbuterol
Prolonged use of β2-agonists can lead to receptor desensitization and downregulation, potentially reducing their therapeutic efficacy over time. nih.govmdpi.com Mechanistic studies are crucial to understand the long-term molecular effects of (R)-Pirbuterol on β2-adrenergic receptor signaling pathways. nih.gov
Key research questions to address include:
The kinetics of β2-adrenergic receptor phosphorylation and internalization following chronic exposure to (R)-Pirbuterol. mdpi.com
The role of β-arrestins in mediating receptor desensitization and their potential to activate alternative signaling pathways. nih.gov
The impact of (R)-Pirbuterol on gene expression profiles related to inflammation and airway remodeling.
Advanced techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be employed to study protein-protein interactions within the β2-adrenergic receptor signaling complex in real-time.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research
The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a holistic understanding of the biological effects of (R)-Pirbuterol. mdpi.combiobide.comcrownbio.com These high-throughput techniques can identify novel biomarkers of drug response and toxicity, as well as uncover previously unknown mechanisms of action. researchgate.netnih.gov
| Omics Technology | Application in (R)-Pirbuterol Research | Potential Insights |
| Proteomics | Identifying changes in the protein expression profile of airway smooth muscle cells treated with (R)-Pirbuterol. | Uncovering novel protein targets and pathways modulated by the drug. nih.gov |
| Metabolomics | Analyzing the metabolic fingerprint of lung tissue or biofluids following (R)-Pirbuterol administration. | Identifying metabolic pathways affected by the drug and potential biomarkers of efficacy or adverse effects. mdpi.comnih.gov |
| Transcriptomics | Examining changes in gene expression in response to (R)-Pirbuterol. | Understanding the genetic basis of drug response and identifying potential off-target effects. biobide.com |
By combining data from multiple omics platforms, researchers can construct comprehensive network models of drug action, leading to a more personalized and effective approach to therapy. crownbio.comresearchgate.net
Design of Targeted Delivery Systems for (R)-Pirbuterol in Preclinical Settings
Developing targeted drug delivery systems can enhance the therapeutic efficacy of (R)-Pirbuterol by increasing its concentration at the site of action while minimizing systemic exposure and potential side effects. openaccessjournals.comastrazeneca.com This is particularly relevant for inhaled therapies, where efficient deposition in the deep lung is crucial for optimal bronchodilation. mdpi.comresearchgate.net
Future research in this area could focus on:
Nanoparticle-based carriers: Encapsulating (R)-Pirbuterol in nanoparticles, such as liposomes or polymeric nanoparticles, to control its release and improve its pharmacokinetic profile. openaccessjournals.commdpi.com
Ligand-targeted delivery: Functionalizing drug carriers with ligands that specifically bind to receptors expressed on airway smooth muscle cells, thereby increasing drug accumulation in the target tissue. nih.gov
Advanced inhaler technologies: Designing more efficient dry powder inhalers (DPIs) and metered-dose inhalers (MDIs) to improve drug deposition in the lungs. mdpi.com
Preclinical evaluation of these advanced delivery systems in relevant animal models will be essential to assess their feasibility and translational potential. nih.govmdpi.com
Q & A
Q. How do researchers validate novel metabolites of (R)-Pirbuterol hydrochloride identified in human hepatocyte assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
